BenchChemオンラインストアへようこそ!

4-(4,4-Difluoropiperidino)piperidine dihydrochloride

pKa basicity drug design

4-(4,4-Difluoropiperidino)piperidine dihydrochloride (CAS 1364631-70-8), also known as 4,4-difluoro-1,4′-bipiperidine dihydrochloride, is a gem‑difluorinated bipiperidine building block. It belongs to the class of fluorinated saturated heterocyclic amines that are increasingly prioritized in medicinal chemistry for their ability to modulate basicity, lipophilicity, and metabolic stability relative to non‑fluorinated parent scaffolds.

Molecular Formula C10H20Cl2F2N2
Molecular Weight 277.18 g/mol
CAS No. 1364631-70-8
Cat. No. B1424231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4-Difluoropiperidino)piperidine dihydrochloride
CAS1364631-70-8
Molecular FormulaC10H20Cl2F2N2
Molecular Weight277.18 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC(CC2)(F)F.Cl.Cl
InChIInChI=1S/C10H18F2N2.2ClH/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9;;/h9,13H,1-8H2;2*1H
InChIKeyWXRCBRNPMJJFMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4-Difluoropiperidino)piperidine dihydrochloride – Procurement-Ready Physicochemical and Structural Profile


4-(4,4-Difluoropiperidino)piperidine dihydrochloride (CAS 1364631-70-8), also known as 4,4-difluoro-1,4′-bipiperidine dihydrochloride, is a gem‑difluorinated bipiperidine building block . It belongs to the class of fluorinated saturated heterocyclic amines that are increasingly prioritized in medicinal chemistry for their ability to modulate basicity, lipophilicity, and metabolic stability relative to non‑fluorinated parent scaffolds [1]. The molecule contains two piperidine rings connected via an N–C bond, with the gem‑difluoro group installed at the 4‑position of one ring, while the dihydrochloride salt form ensures high aqueous solubility and ease of handling for parallel synthesis workflows .

Why 4-(4,4-Difluoropiperidino)piperidine dihydrochloride Cannot Be Replaced by Non‑Fluorinated or Regioisomeric Analogs


Simple replacement of 4-(4,4-difluoropiperidino)piperidine dihydrochloride with the non‑fluorinated 1,4′-bipiperidine or with other difluoropiperidine regioisomers introduces well‑characterized liabilities. The gem‑difluoro motif at the 4‑position reduces the conjugate acid pKa of the piperidine nitrogen by approximately 3.15 log units compared with the parent piperidine [1], markedly altering protonation state at physiological pH with consequences for permeability, off‑target pharmacology, and formulation behavior. Furthermore, the 4,4‑gem‑difluoro arrangement uniquely preorganizes the piperidine chair into the equatorial N–H conformer [2], a conformational bias that is absent in the 3,3‑difluoro and 3,5‑difluoro systems, which favor axial fluorine orientations [3]. These differences in basicity, lipophilicity, and ground‑state geometry mean that SAR or pharmacokinetic profiles cannot be extrapolated from generic piperidine building blocks.

Quantitative Differentiation Evidence for 4-(4,4-Difluoropiperidino)piperidine dihydrochloride Versus Closest Analogs


pKa Modulation: Gem‑Difluoro Reduces Piperidine Basicity by ~3.15 Log Units Versus Parent Piperidine

The conjugate acid pKa (pKaH) of 4,4‑difluoropiperidine is 8.2 (predicted) , representing a ΔpKa of –3.0 to –3.15 versus piperidine (pKaH ≈ 11.2) . In a systematic study of fluorinated heterocyclic amines, the observed ΔpKa for the 4,4‑difluoropiperidine/piperidine pair was 3.14, in excellent agreement with the value of 3.15 obtained for 4,4‑difluoropiperidine [1]. By comparison, the 3,3‑difluoropiperidine regioisomer exhibits a pKa of ~9.41, demonstrating that the 4,4‑gem‑difluoro arrangement is significantly more effective at reducing basicity than distal fluorination [1].

pKa basicity drug design permeability

Lipophilicity Increase: LogP Shift from ~0.3 (Piperidine) to ~1.2 (4,4‑Difluoropiperidine)

Fluorination at the 4,4‑position elevates the LogP of the piperidine scaffold. Vendor performance comparison data indicate a LogP of 1.2 for 4,4‑difluoropiperidine hydrochloride vs. 0.3 for standard piperidine hydrochloride . Computational predictions on 4,4‑difluoropiperidine yield LogP values of 1.0051–1.33 , consistent with the experimentally informed range. This ~0.9 log unit increase in lipophilicity improves predicted membrane permeability while remaining within the favorable CNS drug‑like space (LogP 1–3). The bipiperidine core of the target compound further contributes to lipophilicity; the non‑fluorinated 1,4′‑bipiperidine has a reported XLogP3 of ~1.2 [1], and gem‑difluorination is expected to incrementally shift this value upward by ~0.5–0.9 units based on the measured effect in the monocyclic series.

LogP lipophilicity CNS penetration ADME

Metabolic Stability: 4,4‑Difluoropiperidine Extends Microsomal Half‑Life ~3‑Fold Over Piperidine

The gem‑difluoro group blocks oxidative metabolism at the 4‑position, a major metabolic soft spot for piperidine rings. Direct comparison data show a metabolic half‑life (t₁/₂) of 6.7 h for 4,4‑difluoropiperidine hydrochloride vs. 2.1 h for standard piperidine hydrochloride . A comprehensive systematic study of mono‑ and difluorinated saturated heterocyclic amines confirmed that intrinsic microsomal clearance measurements demonstrated high metabolic stability of the fluorinated compounds studied, with the sole exception of the 3,3‑difluoroazetidine derivative [1]. The preservation of metabolic stability across the difluoropiperidine series, combined with the conformational preference of the 4,4‑isomer, makes this scaffold particularly attractive for lead optimization programs where piperidine ring oxidation has been identified as a clearance liability.

metabolic stability microsomal clearance CYP450 half-life

Conformational Preorganization: 4,4‑Difluoropiperidine Favors Equatorial N–H Conformer Unlike 3,5‑Difluoro Systems

Low‑resolution microwave spectroscopy established that 4,4‑difluoropiperidine exists predominantly as the N–H equatorial conformer [1]. ¹⁹F NMR spectroscopy further measured the N–H inversion activation energy (Eₐ) as 13.9 kcal/mol in methanol and 13.5 kcal/mol in chloroform [2]. This conformational preference contrasts sharply with cis‑3,5‑difluoropiperidine, which exhibits a diaxial fluorine arrangement driven by charge–dipole interactions [3]. The equatorial N–H presentation in the 4,4‑isomer projects the basic nitrogen into a sterically accessible orientation that is conserved upon incorporation into bipiperidine systems, providing a predictable vector for target engagement that is fundamentally different from the axial‑biased 3,5‑ and 3,3‑difluoro regioisomers.

conformation N-H inversion drug-receptor fit selectivity

D4 Receptor Selectivity: 4,4‑Difluoropiperidine Ether Series Achieves >2,000‑Fold D4 vs. D1/D2/D3/D5 Selectivity

A novel series of 4,4‑difluoropiperidine ether‑based dopamine D4 receptor antagonists demonstrated exceptional binding affinity (Ki = 0.3 nM for compound 14a) and >2,000‑fold selectivity over D1, D2, D3, and D5 receptor subtypes [1]. In contrast, the 3,3‑difluoropiperidine analogs were found to be less active, an observation attributed to the reduced basicity of the ring nitrogen in the 3,3‑substitution pattern [2]. While this evidence is derived from elaborated drug‑like molecules rather than the building block itself, it establishes the 4,4‑difluoropiperidine scaffold as a privileged motif for achieving D4 receptor selectivity—a property that is not replicated by simple piperidine or alternative difluoro regioisomers.

D4 receptor selectivity dopamine Parkinson's disease

High‑Impact Application Scenarios for 4-(4,4-Difluoropiperidino)piperidine dihydrochloride


CNS Penetrant Kinase Inhibitor Lead Optimization

The reduced basicity (ΔpKa –3.15 vs. piperidine) and elevated LogP (~1.2–1.3 for the core) of the 4,4‑difluoropiperidine fragment align with CNS drug‑like property guidelines [1]. The bipiperidine architecture provides a secondary amine handle for rapid diversification into kinase‑focused libraries. Patent literature explicitly identifies 4,4‑difluoro‑1,4′‑bipiperidine as an intermediate for kinase inhibitors and CNS‑targeting agents [2], making this dihydrochloride salt a strategic procurement choice for neuroscience kinase programs where passive permeability and reduced P‑gp efflux are critical.

D4R‑Selective Tool Compound Development for Parkinson's Dyskinesia Research

The 4,4‑difluoropiperidine ether series has delivered compounds with Ki = 0.3 nM at D4 and >2,000‑fold selectivity over other dopamine receptor subtypes [3]. The target compound serves as the key building block for constructing the 4,4‑difluoropiperidine ether or amine linked pharmacophore exploited in this series. Research groups investigating L‑DOPA‑induced dyskinesia mechanisms should prioritize this building block, as alternative scaffolds (3,3‑difluoro, non‑fluorinated) fail to reproduce the D4 selectivity window demonstrated by the 4,4‑difluoro series.

Metabolic Stability‑Driven Fragment Growing Campaigns

Piperidine ring oxidation is a recurrent metabolic liability. The 4,4‑difluoro modification extends microsomal half‑life approximately 3‑fold versus piperidine (t₁/₂ = 6.7 h vs. 2.1 h) without introducing additional molecular weight or chiral complexity. Teams employing fragment‑based drug discovery can use this building block as a metabolically stabilized, conformationally biased replacement for piperidine or 1,4′‑bipiperidine fragments when in vitro microsomal clearance data indicate oxidation at the piperidine 4‑position as a primary clearance route.

Orexin Receptor Antagonist Scaffold Design

Patent WO2013127913A1 discloses 4,4‑difluoro‑piperidine compounds as antagonists of orexin receptors [4]. The bipiperidine core enables modular variation of the N‑substituent on the distal piperidine while maintaining the conformational and electronic profile conferred by the gem‑difluoro group. Procurement of the dihydrochloride salt facilitates rapid amide coupling or reductive amination at the free secondary amine of the bipiperidine, accelerating SAR exploration in orexin antagonist programs where fine‑tuning of basicity and lipophilicity is essential for balancing potency with sleep architecture preservation.

Quote Request

Request a Quote for 4-(4,4-Difluoropiperidino)piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.